2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide

physicochemical profiling ADME prediction SAR development

2-[(Cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide (CAS 1181490-17-4, molecular formula C₁₃H₁₆N₂OS, molecular weight 248.34 g/mol) is a synthetic benzamide derivative functionalized at the ortho position with a cyanomethyl thioether (S-CH₂-CN) and at the amide nitrogen with an isobutyl (2-methylpropyl) substituent. The compound is commercially supplied at 98% purity for research and further manufacturing use.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
Cat. No. B15534240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC=CC=C1SCC#N
InChIInChI=1S/C13H16N2OS/c1-10(2)9-15-13(16)11-5-3-4-6-12(11)17-8-7-14/h3-6,10H,8-9H2,1-2H3,(H,15,16)
InChIKeyHOFIGVDGCJPYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide (CAS 1181490-17-4): Core Identity and Physicochemical Baseline for Informed Procurement


2-[(Cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide (CAS 1181490-17-4, molecular formula C₁₃H₁₆N₂OS, molecular weight 248.34 g/mol) is a synthetic benzamide derivative functionalized at the ortho position with a cyanomethyl thioether (S-CH₂-CN) and at the amide nitrogen with an isobutyl (2-methylpropyl) substituent . The compound is commercially supplied at 98% purity for research and further manufacturing use . It belongs to a pharmacologically relevant class of thioether-substituted benzamides explored as factor Xa inhibitors, histone deacetylase (HDAC) modulators, and protease inhibitors [1].

Why N-(butan-2-yl) and N-cyclopentyl Analogs Cannot Simply Replace 2-[(Cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide


Within the 2-[(cyanomethyl)sulfanyl]benzamide series, small changes to the N-alkyl substituent produce measurable shifts in lipophilicity, hydrogen-bond acceptor count, and conformational flexibility that preclude interchangeable use . The isobutyl-bearing target compound exhibits a computed LogP of 2.69, which is 0.49 log units higher than the sec-butyl analog (LogP 2.20), indicating a meaningful difference in predicted membrane partitioning and ADME behavior . For programs requiring consistent physicochemical properties across SAR iterations, procurement of the exact N-isobutyl congener is critical to avoid introducing confounding variables into potency, selectivity, and pharmacokinetic readouts [1].

Head-to-Head Quantitative Evidence: 2-[(Cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Isobutyl vs. sec-Butyl Analog

The target compound's computed LogP of 2.69 is 0.49 units higher than the directly comparable N-(butan-2-yl) analog (LogP 2.20), reflecting the different branching pattern of the N-alkyl chain . This non-trivial shift exceeds the typical intra-assay variability of in silico LogP predictions and is expected to alter membrane permeability coefficients by approximately 1.5- to 3-fold based on established logP-permeability relationships [1].

physicochemical profiling ADME prediction SAR development

Hydrogen-Bond Acceptor Count: Implications for Target Engagement and Solubility

The target compound is characterized as possessing three hydrogen-bond acceptor (HBA) sites, versus two HBA sites reported for the sec-butyl analog . While the core thioether-benzamide scaffold is identical, the apparent discrepancy likely reflects differential computational treatment of the thioether sulfur or nitrile nitrogen across vendor platforms. This discrepancy has practical consequences: computational models relying on HBA count for solubility prediction, blood-brain barrier penetration scoring, or pharmacophore-based virtual screening will yield divergent results depending on which analog descriptor set is used as input [1].

medicinal chemistry ligand efficiency solubility optimization

Rotatable Bond Count and Conformational Flexibility: Isobutyl vs. Cyclopentyl Scaffold

The target isobutyl congener possesses five rotatable bonds, providing a linear, flexible N-alkyl chain . In contrast, the N-cyclopentyl analog (C₁₄H₁₆N₂OS, MW 260.36) incorporates the aliphatic carbons into a constrained five-membered ring, significantly reducing the number of freely rotatable bonds and imposing a restricted conformational envelope . In the context of thioether-substituted benzamide factor Xa inhibitors, the nature of the N-substituent (flexible acyclic vs. constrained cyclic) has been shown to differentially modulate both potency against the target protease and selectivity against hERG channel binding [1].

conformational analysis entropic penalty target binding

Topological Polar Surface Area (TPSA): CNS Drug-Like Property Profiling

The target compound exhibits a TPSA of 52.89 Ų , placing it below the commonly cited 60-70 Ų threshold predictive of favorable CNS penetration and within the optimal range for oral bioavailability (TPSA < 140 Ų per Veber rules) [1]. This physicochemical attribute is a direct consequence of the specific combination of the cyanomethyl thioether and the isobutyl amide substituents, and variations in the N-alkyl group or the thioether moiety will shift TPSA in ways that affect CNS versus peripheral distribution predictions [2].

CNS drug design blood-brain barrier penetration drug-likeness

Commercial Availability and Purity: Supply-Chain Reproducibility

The target compound is stocked at 98% purity by both ChemScene (CS-0294919) and Leyan (Product No. 1365589), with AKSci also supplying the compound under catalog 2147EV . Multi-vendor availability at a consistent purity specification reduces single-supplier dependency risks and supports independent batch-to-batch verification in research programs. In contrast, the N-cyclopentyl analog is less widely stocked, and the sec-butyl analog's purity specification varies across suppliers .

compound procurement quality assurance reproducibility

Optimal Application Scenarios for 2-[(Cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide Based on Quantitative Evidence


Physicochemical Anchor Point in Thioether-Benzamide SAR Expansion

With its well-characterized LogP (2.69), TPSA (52.89 Ų), and rotatable bond count (5), the isobutyl congener serves as a quantitative anchor point for expanding structure-activity relationships within the 2-[(cyanomethyl)sulfanyl]benzamide series. Researchers synthesizing or procuring extended analog libraries can reference these computed values to calibrate in-house computational models and ensure consistent descriptor scaling across the series [1].

Central Nervous System Penetration Screening Library Component

The compound's TPSA of 52.89 Ų falls below the empirically derived CNS penetration threshold of approximately 60-70 Ų, while its LogP of 2.69 is within the optimal range for blood-brain barrier partitioning . These properties position the compound as a candidate for inclusion in focused screening libraries targeting CNS enzymes or receptors where moderate lipophilicity and low polar surface area are desirable [1].

Procurement-Standardized Tool Compound for Factor Xa-Related Medicinal Chemistry Programs

Given that thioether-substituted benzamides are established as a chemotype for factor Xa inhibition with tunable selectivity over hERG , the multi-vendor availability of this specific isobutyl congener at 98% purity supports its use as a reproducible reference standard. The consistent purity specification across ChemScene, Leyan, and AKSci enables cross-laboratory validation of biochemical assay results, minimizing batch-to-batch variability as a confounding factor [1].

Computational Chemistry Benchmark for N-Alkyl Chain Flexibility Modeling

The five rotatable bonds and symmetrical branched isobutyl chain make this compound a useful benchmark molecule for testing conformational sampling algorithms and force-field parameterization in computational chemistry workflows. Its moderate size (248.34 Da) and distinct flexibility profile compared to the constrained N-cyclopentyl analog allow systematic evaluation of how N-alkyl chain degrees of freedom influence docking pose prediction accuracy .

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